molecular formula C16H24N2O2 B1374341 Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate CAS No. 1211581-86-0

Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate

Cat. No.: B1374341
CAS No.: 1211581-86-0
M. Wt: 276.37 g/mol
InChI Key: QNGLEJHPGWKPSB-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with an amino group and a phenyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with aniline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate
  • Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, which can be advantageous in specific research or industrial contexts.

Biological Activity

Tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate (TBAP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBAP, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

TBAP has the molecular formula C16H24N2O2C_{16}H_{24}N_{2}O_{2} and features a piperidine ring substituted with an amino group and a tert-butyl ester at the carboxylic acid position. The structural uniqueness of TBAP, particularly its substitution pattern on the piperidine ring, contributes to its distinct chemical and biological properties.

The mechanism of action of TBAP involves its interaction with various biological targets, including enzymes and receptors. Research indicates that TBAP can modulate the activity of these targets, leading to diverse biological effects. The specific pathways and targets affected by TBAP are context-dependent, but its ability to bind to key biomolecules is central to its pharmacological potential.

Pharmacological Potential

TBAP has been investigated for its potential as a pharmacological agent, especially in neurological disorders. Studies have shown that it exhibits significant binding affinity to specific receptors, which is critical for understanding its therapeutic effects. Notably, TBAP's interactions with serotonin receptors have been highlighted in research focusing on mood disorders and anxiety .

Toxicokinetics

Toxicokinetic studies have provided insights into the metabolism and excretion pathways of TBAP. Understanding these pathways is essential for assessing the safety profiles of compounds in drug development. Preliminary data suggest that TBAP is metabolized through liver enzymes, with a significant portion eliminated via renal pathways.

Case Studies

Several studies have evaluated the biological activity of TBAP:

  • Neurological Disorders : A study demonstrated that TBAP significantly reduced anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent. The compound's interaction with serotonin receptors was implicated in this effect .
  • Pain Management : Another investigation revealed that TBAP exhibited analgesic properties in pain models, potentially through modulation of pain receptors. This finding opens avenues for exploring TBAP as a candidate for pain management therapies.
  • Drug Development : In the context of drug development, TBAP has been utilized as a building block in synthesizing other pharmacologically active compounds. Its unique structure allows for modifications that can enhance efficacy or reduce side effects .

Comparative Analysis

To better understand TBAP's position within its class of compounds, a comparison with similar structures is useful:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate Similar piperidine structure but different substitutionPotentially lower potency than TBAP
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate Similar core structure with variations in substitutionComparable activity but distinct interaction profiles

Properties

IUPAC Name

tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-9-16(17,10-12-18)13-7-5-4-6-8-13/h4-8H,9-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGLEJHPGWKPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192352
Record name 1,1-Dimethylethyl 4-amino-4-phenyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211581-86-0
Record name 1,1-Dimethylethyl 4-amino-4-phenyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211581-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-amino-4-phenyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-4-phenylpiperidine-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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